2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside is a synthetic carbohydrate derivative primarily used in carbohydrate chemistry and glycosylation studies. Its systematic name reflects its structure, which includes four benzoyl groups and a fluorine substitution at the anomeric position of the glucopyranose ring. This compound is classified as a glycosyl fluoride and is notable for its utility in synthesizing complex carbohydrates and derivatives.
The synthesis of 2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside typically involves the bromination of 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranoside followed by fluorination. The general steps include:
This method allows for the selective introduction of the fluorine atom at the anomeric position while preserving the benzoyl protecting groups on the hydroxyl functionalities .
The molecular structure of 2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside can be described as follows:
InChI=1S/C34H27FO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30-/m1/s1
.The compound participates in various chemical reactions typical for glycosyl fluorides:
These reactions are crucial for constructing complex carbohydrates and studying their biochemical properties .
The mechanism of action for 2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside primarily involves its role as a glycosyl donor:
The physical and chemical properties of 2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 598.58 g/mol |
Predicted Boiling Point | 702.8 ± 60.0 °C |
Density | 1.36 ± 0.1 g/cm³ |
Solubility | Soluble in organic solvents |
Stability | Sensitive to moisture |
These properties indicate that while the compound is stable under dry conditions, it should be handled carefully to avoid hydrolysis .
2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside has several significant applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1